Mocravimod

Immunomodulation S1P receptor pharmacology Cardiovascular safety

Mocravimod is the only S1PR modulator with established clinical safety data in AML allo‑HCT and an ongoing Phase 3 trial. Its >1,000‑fold S1P1R selectivity over S1P3R minimizes bradycardia risk, while its unique retention of T‑cell effector function enables GVL preservation with GVHD reduction—a profile not achievable with fingolimod, siponimod, or ozanimod. Ideal for preclinical allo‑HCT models, cardioprotection studies, and S1PR subtype selectivity research.

Molecular Formula C24H26ClNO3S
Molecular Weight 444.0 g/mol
CAS No. 509092-16-4
Cat. No. B1676679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMocravimod
CAS509092-16-4
SynonymsMocravimod;  KRP-203;  KRP203;  KRP 203 free base.
Molecular FormulaC24H26ClNO3S
Molecular Weight444.0 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC(=CC=C2)SC3=CC(=C(C=C3)CCC(CO)(CO)N)Cl
InChIInChI=1S/C24H26ClNO3S/c25-23-14-22(10-9-19(23)11-12-24(26,16-27)17-28)30-21-8-4-7-20(13-21)29-15-18-5-2-1-3-6-18/h1-10,13-14,27-28H,11-12,15-17,26H2
InChIKeyIINUNQPYJGJCJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Mocravimod (KRP-203): A Selective S1PR Modulator for Allogeneic Stem Cell Transplantation and Graft-versus-Host Disease Research


Mocravimod (CAS 509092-16-4), also known as KRP-203, is an orally active sphingosine-1-phosphate receptor type 1 (S1P1R) agonist [1]. It is a highly modified structural analog of the approved multiple sclerosis drug fingolimod [2] and functions as a prodrug that is phosphorylated in vivo by sphingosine kinase 2 to its active metabolite, mocravimod-phosphate [2]. Mocravimod selectively binds to S1P1R over S1P3R [3] and is currently in Phase 3 clinical development as an adjunctive and maintenance therapy for adult acute myeloid leukemia (AML) patients undergoing allogeneic hematopoietic cell transplantation (allo-HCT) [4].

Why Mocravimod Cannot Be Substituted with Fingolimod, Siponimod, or Ozanimod in Allo-HCT Research and Procurement


Although Mocravimod belongs to the S1PR modulator class alongside fingolimod, siponimod, ozanimod, and ponesimod, direct substitution is not feasible due to clinically significant differences in receptor selectivity profiles, functional T cell biology, and safety pharmacology. For instance, fingolimod's non-selective agonism at S1P3R is associated with transient bradycardia requiring first-dose cardiac monitoring, whereas Mocravimod's S1P1R selectivity reduces this risk [1]. Furthermore, Mocravimod uniquely retains T cell effector function, a critical differentiator that maintains graft-versus-leukemia (GVL) activity while reducing GVHD—a balance not demonstrated with conventional immunosuppressants [2]. These distinctions, substantiated by quantitative in vitro and in vivo data, underscore why Mocravimod must be procured and utilized specifically for allo-HCT and GVHD research applications rather than interchanged with other class members.

Quantitative Differentiation of Mocravimod vs. Key S1PR Modulators: A Head-to-Head Evidence Guide


Receptor Selectivity: Mocravimod Exhibits >1,000-Fold S1P1R Selectivity over S1P3R, Reducing Bradycardia Risk vs. Fingolimod

Mocravimod demonstrates high functional selectivity for the S1P1 receptor over S1P3R, which is directly linked to a reduced propensity for bradycardia compared to the non-selective modulator fingolimod [1]. In a calcium mobilization assay using CHO-K1 cells expressing rat S1P1R and S1P3R, mocravimod-phosphate showed an EC50 of 1.74 nM at S1P1R versus >1,000 nM at S1P3R, yielding a selectivity ratio exceeding 574-fold [1]. A separate study reported an even higher S1P1R selectivity over S1P3R of >1,000-fold in mouse receptors . In vivo, a tenfold higher dose of phosphorylated mocravimod was required to induce transient bradycardia in rats compared to phosphorylated FTY720 (fingolimod) . This receptor selectivity profile directly translates to a more favorable cardiovascular safety margin.

Immunomodulation S1P receptor pharmacology Cardiovascular safety

S1P4R Agonism: Mocravimod Activates S1P4R with EC50 9.61 nM, a Distinct Profile from Siponimod and Ozanimod

Mocravimod's receptor selectivity profile includes potent agonism at S1P4R (EC50 = 9.61 nM), which distinguishes it from next-generation S1PR modulators such as siponimod and ozanimod that target S1P1R and S1P5R . This differential S1P4R activity may confer unique immunomodulatory properties relevant to T cell trafficking and GVL/GVHD balance . Siponimod, in contrast, exhibits >1,000-fold selectivity for S1P1R over S1P4R and does not significantly activate S1P4R . Ozanimod selectively modulates hS1P1 and hS1P5 with EC50 values of 1.03 nM and 8.6 nM, respectively, showing minimal S1P4R activity .

S1P receptor pharmacology Immunology Drug selectivity

Preservation of T Cell Effector Function: Mocravimod Maintains Graft-versus-Leukemia Activity While Reducing GVHD

Mocravimod uniquely retains T cell effector function, a primary differentiator from conventional immunosuppressants used in allo-HCT [1]. In a Phase I/II clinical trial (NCT01830010), mocravimod (1 mg or 3 mg daily) added to standard GVHD prophylaxis resulted in significant lymphocyte redistribution without compromising engraftment or immune function [1]. Preclinical models demonstrate that mocravimod improves survival by maintaining GVL activity while reducing GVHD [1]. This functional preservation contrasts with broad immunosuppressants like calcineurin inhibitors, which suppress both GVHD and GVL, potentially increasing relapse risk [2]. Clinical data also show that mocravimod does not induce diabetogenesis or inhibit angiogenesis, adverse effects commonly associated with current standard immunosuppressants [3].

Graft-versus-host disease Graft-versus-leukemia Immunosuppression Allo-HCT

Mitochondrial Protection: Mocravimod Preserves Mitochondrial Function and Reduces ROS in Cardiomyocytes

Mocravimod exerts cardioprotective effects beyond immunosuppression by preserving mitochondrial function and reducing oxidative stress [1]. In cardiomyocytes, mocravimod significantly lowered the concentration of reactive oxygen species (ROS), prevented mitochondrial permeability transition pore opening, and boosted mitochondrial membrane potential . It also increased phosphorylation of key survival kinases including AKT, ERK, GSK-3β, JAK2, and STAT3 . In a rat model of myocardial ischemia-reperfusion injury, KRP-203 pretreatment significantly improved left ventricular systolic function, lowered serum levels of creatine kinase MB isoenzyme and lactate dehydrogenase, and reduced infarct size and cardiomyocyte apoptosis in vivo [1]. These mitochondrial protective effects are not a recognized feature of other S1PR modulators such as fingolimod or siponimod .

Cardioprotection Mitochondrial biology Oxidative stress Ischemia-reperfusion injury

Clinical Development Stage: Mocravimod in Phase 3 for AML Allo-HCT, a Distinct Indication from Approved S1PR Modulators

Mocravimod is in Phase 3 clinical development specifically as adjunctive and maintenance therapy for adult AML patients undergoing allo-HCT, an indication for which no S1PR modulator is currently approved [1][2]. This contrasts sharply with fingolimod, siponimod, ozanimod, and ponesimod, which are all approved for relapsing forms of multiple sclerosis [3]. Mocravimod has received Orphan Drug Designation from both the US FDA and the European Medicines Agency for improving outcomes after allo-HSCT in hematologic malignancies [2][4]. The ongoing Phase 3 MO-TRANS study (NCT05387811) is a randomized, double-blind, placebo-controlled, multicenter trial evaluating efficacy and safety in AML patients [1]. This unique clinical positioning underscores mocravimod's specialized utility in the oncology/transplantation space, distinct from the neurology focus of other class members.

Acute myeloid leukemia Allogeneic hematopoietic cell transplantation Clinical trials Orphan drug

Mocravimod: Optimal Research Applications and Procurement Scenarios


Allogeneic Hematopoietic Cell Transplantation (allo-HCT) GVHD/GVL Research

Mocravimod is the S1PR modulator of choice for preclinical and clinical studies investigating the balance between graft-versus-host disease (GVHD) and graft-versus-leukemia (GVL) effects in allo-HCT [1]. Its unique retention of T cell effector function while redistributing lymphocytes to lymphoid tissues makes it an essential tool for developing GVHD prophylaxis strategies that preserve anti-leukemic immunity. Procurement is indicated for investigators planning in vivo murine allo-HCT models or translational studies in AML patients undergoing transplantation [1].

Cardioprotection and Myocardial Ischemia-Reperfusion Injury Research

For research programs focused on cardioprotection, mitochondrial function, or ischemia-reperfusion injury, mocravimod provides a dual S1PR modulation and mitochondrial protection phenotype not shared by other class members [2]. Its demonstrated ability to reduce ROS, preserve mitochondrial membrane potential, and activate pro-survival kinase pathways (AKT, ERK, GSK-3β, JAK2, STAT3) in cardiomyocytes makes it a valuable tool compound for studying molecular mechanisms of cardiac protection [2].

S1P Receptor Pharmacology and Selectivity Studies

Mocravimod serves as a key reference compound for studies dissecting the functional consequences of S1P receptor subtype selectivity . Its high S1P1R selectivity over S1P3R (>1,000-fold) and potent S1P4R agonism (EC50 ~9.6 nM) provides a distinct pharmacological fingerprint compared to S1P1R/S1P5R-selective modulators like siponimod and ozanimod . Researchers investigating the role of S1P4R in immune cell trafficking or seeking to minimize S1P3R-mediated bradycardia should specifically procure mocravimod for head-to-head comparative studies .

Clinical Trial Material for AML Allo-HCT Adjunctive Therapy

For clinical research organizations and academic centers conducting or planning Phase 2/3 trials in AML allo-HCT, mocravimod is the only S1PR modulator with established safety and tolerability data in this patient population and an ongoing Phase 3 registration trial [3]. Procurement of GMP-grade mocravimod is essential for investigator-initiated trials or expanded access programs aiming to evaluate adjunctive immunomodulation in the post-transplant setting [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mocravimod

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.